molecular formula C42H34N4O2 B14285403 2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 118798-01-9

2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]

Cat. No.: B14285403
CAS No.: 118798-01-9
M. Wt: 626.7 g/mol
InChI Key: YIDBDNQQJYYGDP-UHFFFAOYSA-N
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Description

2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butane-1,4-diyl linkage connecting two 9-(4-methoxyphenyl)-1,10-phenanthroline units, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the reaction of 9-(4-methoxyphenyl)-1,10-phenanthroline with butane-1,4-diyl dibromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to potential therapeutic effects. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is unique due to its extended conjugation and the presence of the butane-1,4-diyl linkage, which imparts flexibility and distinct electronic properties. This makes it a valuable compound for designing new materials and studying complex biological interactions .

Properties

CAS No.

118798-01-9

Molecular Formula

C42H34N4O2

Molecular Weight

626.7 g/mol

IUPAC Name

2-(4-methoxyphenyl)-9-[4-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthroline

InChI

InChI=1S/C42H34N4O2/c1-47-35-21-13-27(14-22-35)37-25-17-31-9-7-29-11-19-33(43-39(29)41(31)45-37)5-3-4-6-34-20-12-30-8-10-32-18-26-38(46-42(32)40(30)44-34)28-15-23-36(48-2)24-16-28/h7-26H,3-6H2,1-2H3

InChI Key

YIDBDNQQJYYGDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)CCCCC5=NC6=C(C=CC7=C6N=C(C=C7)C8=CC=C(C=C8)OC)C=C5)C=C2

Origin of Product

United States

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